1-({7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl)piperidine-4-carboxamide 1-({7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9545797
InChI: InChI=1S/C16H26N2O4S/c1-15(2)12-3-6-16(15,13(19)9-12)10-23(21,22)18-7-4-11(5-8-18)14(17)20/h11-12H,3-10H2,1-2H3,(H2,17,20)
SMILES: CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC(CC3)C(=O)N)C
Molecular Formula: C16H26N2O4S
Molecular Weight: 342.5 g/mol

1-({7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC9545797

Molecular Formula: C16H26N2O4S

Molecular Weight: 342.5 g/mol

* For research use only. Not for human or veterinary use.

1-({7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl)piperidine-4-carboxamide -

Specification

Molecular Formula C16H26N2O4S
Molecular Weight 342.5 g/mol
IUPAC Name 1-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C16H26N2O4S/c1-15(2)12-3-6-16(15,13(19)9-12)10-23(21,22)18-7-4-11(5-8-18)14(17)20/h11-12H,3-10H2,1-2H3,(H2,17,20)
Standard InChI Key GGNNTTHCKLPWOW-UHFFFAOYSA-N
SMILES CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC(CC3)C(=O)N)C
Canonical SMILES CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC(CC3)C(=O)N)C

Introduction

Structural Components

  • 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl: This part of the molecule is a bicyclic structure, similar to camphor derivatives, known for their use in pharmaceuticals and as chiral auxiliaries in synthesis .

  • Methanesulfonyl Group: This group is commonly used in organic synthesis for its ability to act as a leaving group and for its role in forming sulfonamides.

  • Piperidine-4-carboxamide: Piperidine rings are often found in pharmaceuticals due to their ability to interact with biological targets. The carboxamide functionality can participate in hydrogen bonding, which is important for drug-receptor interactions.

Synthesis and Potential Applications

Given the absence of specific literature on this compound, its synthesis would likely involve the reaction of a 7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl methanesulfonate with a piperidine-4-carboxamide derivative. This type of reaction is typical for forming sulfonamides.

Related Compounds and Their Biological Activities

  • 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl Methanesulfonic Acid: This compound is related to impurities in drugs like voriconazole and ecamsule .

  • 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide: This compound has a similar bicyclic structure but with a different functional group attached .

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Use
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl Methanesulfonic AcidC10H16O4S232.30Impurity in pharmaceuticals
1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamideC17H20F3NO3S375.4Potential drug candidate
1-({7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl)piperidine-4-carboxamideNot specifiedNot specifiedSpeculative biological activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator